2-[(10H-phenothiazin-10-ylcarbonyl)amino]benzoic acid
Description
2-[(10H-Phenothiazin-10-ylcarbonyl)amino]benzoic acid is a phenothiazine-derived compound featuring a benzoic acid moiety connected via an amide bond to the phenothiazine core. The benzoic acid group introduces carboxylic acid functionality, enhancing solubility and enabling hydrogen bonding.
Properties
IUPAC Name |
2-(phenothiazine-10-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(24)13-7-1-2-8-14(13)21-20(25)22-15-9-3-5-11-17(15)26-18-12-6-4-10-16(18)22/h1-12H,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIBTDJKKBQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(10H-phenothiazin-10-ylcarbonyl)amino]benzoic acid typically involves the reaction of phenothiazine with benzoic acid derivatives under specific conditions. One common method is the amide coupling reaction, where phenothiazine is first activated and then reacted with benzoic acid in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 2-[(10H-phenothiazin-10-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-[(10H-phenothiazin-10-ylcarbonyl)amino]benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells and protecting cells from oxidative stress.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its ability to form stable complexes with metals makes it useful in various industrial applications.
Mechanism of Action
The mechanism by which 2-[(10H-phenothiazin-10-ylcarbonyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenothiazine ring system is known to interact with various enzymes and receptors, leading to biological effects such as antioxidant activity and inhibition of cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of phenothiazine-based benzoic acid derivatives is critical to their pharmacological and chemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phenothiazine-Benzoic Acid Derivatives
Key Observations
Linker Effects: Methyl/ethyl linkers (e.g., compounds 5a, 21) improve flexibility and access to enzyme active sites, critical for HDAC inhibition .
Functional Group Impact :
- Benzoic acid derivatives (e.g., 5a, 21) exhibit higher solubility and ionizability at physiological pH, favoring pharmacokinetics.
- Ester derivatives (e.g., CAS 664968-36-9) may prioritize lipophilicity for membrane penetration but require metabolic activation .
Acetic acid (compound 4) reduces steric bulk, possibly enhancing antioxidant scavenging but limiting enzyme inhibition .
Synthetic Routes :
- Common methods include alkylation, ester hydrolysis, and amide coupling (e.g., COMU/DIPEA for compound 22 in ). Microwave-assisted synthesis (e.g., ) improves yields for phosphorous-containing analogs but is less relevant to benzoic acid derivatives .
Research Findings and Implications
- HDAC Inhibition : Ethyl- and methyl-linked benzoic acids (5a, 21) show moderate HDAC inhibitory activity, suggesting the target compound’s amide bond could optimize binding via hydrogen bonding .
- Antioxidant Potential: Acetic acid derivatives (compound 4) demonstrate radical scavenging, but benzoic acid’s larger aromatic system may enhance stability in oxidative environments .
- Structural Optimization : Chloro-substituted esters (CAS 664968-36-9) highlight the trade-off between lipophilicity and solubility, guiding future derivatization for targeted delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
